Product packaging for Linckoside A(Cat. No.:)

Linckoside A

Cat. No.: B1259481
M. Wt: 773 g/mol
InChI Key: PELCRPYRGYHBOK-VNVJSXGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linckoside A is a steroid glycoside compound isolated from the starfish Linckia laevigata and is recognized for its notable neuritogenic activity in research settings . This natural product has demonstrated significant research value in studies involving neuronal differentiation and glial cell function. In vitro studies on human olfactory ensheathing cells (hOECs)—a cell type of high interest for neural repair and transplantation therapies—have shown that this compound can enhance cellular proliferation and induce dramatic morphological changes characterized by a higher number of cellular processes . Research indicates its mechanism of action may involve the ERK 1/2 signaling pathway, suggesting a role in modulating intracellular signaling related to cell growth and morphology . Furthermore, this compound has exhibited synergistic effects when used with Nerve Growth Factor (NGF), enhancing NGF-induced neuronal differentiation in model cell lines like PC12 cells . These properties make it a valuable research tool for investigating mechanisms of neural regeneration, cell differentiation, and morphological changes in glial and neuronal cells. This product is labeled "For Research Use Only" (RUO). RUO products are tailored for laboratory research applications and are not intended for diagnostic or therapeutic procedures, or for use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H68O14 B1259481 Linckoside A

Properties

Molecular Formula

C40H68O14

Molecular Weight

773 g/mol

IUPAC Name

(3S,6R,8S,9R,10R,13R,14S,15R,16R,17R)-17-[(2R,5R)-5-[2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyethyl]-6-methylheptan-2-yl]-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,6,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-6,8,15,16-tetrol

InChI

InChI=1S/C40H68O14/c1-19(2)21(11-14-51-36-33(48)30(45)26(17-41)54-36)8-7-20(3)28-31(46)32(47)35-39(28,5)13-10-27-38(4)12-9-22(15-23(38)24(42)16-40(27,35)49)53-37-34(50-6)29(44)25(43)18-52-37/h15,19-22,24-37,41-49H,7-14,16-18H2,1-6H3/t20-,21-,22+,24-,25-,26+,27-,28+,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39-,40+/m1/s1

InChI Key

PELCRPYRGYHBOK-VNVJSXGOSA-N

Isomeric SMILES

C[C@H](CC[C@H](CCO[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)C(C)C)[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@]3(C[C@H](C5=C[C@H](CC[C@]45C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC)O)O)C)O)O

Canonical SMILES

CC(C)C(CCC(C)C1C(C(C2C1(CCC3C2(CC(C4=CC(CCC34C)OC5C(C(C(CO5)O)O)OC)O)O)C)O)O)CCOC6C(C(C(O6)CO)O)O

Synonyms

linckoside A

Origin of Product

United States

Chemical Structure of Linckoside a

Aglycone Moiety

The aglycone of this compound is a polyhydroxylated steroid nucleus. Specifically, it is a cholestane (B1235564) derivative featuring multiple hydroxyl groups that contribute to its polarity and biological activity. The core steroidal framework contains hydroxyl groups at positions C-3, C-6, C-8, C-15, and C-16. acs.org The stereochemistry of these hydroxyl groups is a critical feature of the molecule.

Linckia laevigata as a Primary Source

Sugar Moieties

This compound possesses two distinct monosaccharide units attached to the aglycone at different positions. nih.gov

A 2-O-methyl-β-D-xylopyranose unit is attached to the C-3 position of the steroidal nucleus. acs.orgsemanticscholar.org

An L-arabinofuranose unit is attached to the C-29 position of the steroid side chain. acs.org

The presence of these two sugar units, particularly the unusual attachment to the side chain, is a distinguishing feature of the linckoside family of compounds.

Structural Elucidation of Linckoside a

Advanced Spectroscopic Characterization

Spectroscopy formed the cornerstone of the structural elucidation of Linckoside A, providing fundamental information about its atomic composition, connectivity, and chemical environment. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in deciphering the complex structure of this compound. Analysis of 1D (¹H and ¹³C) and 2D NMR spectra allowed for the complete assignment of proton and carbon signals for both the steroidal aglycone and the attached sugar moieties. nih.govacs.org

The ¹H-NMR spectrum revealed signals characteristic of a polyhydroxylated steroid, including resonances for two angular methyl groups and multiple oxymethine protons. semanticscholar.org The ¹³C-NMR and DEPT spectra confirmed the presence of a ∆⁴ unsaturated bond within the steroid nucleus. nih.govsemanticscholar.org

2D NMR experiments were crucial for establishing the precise connectivity of atoms. Techniques such as Correlation Spectroscopy (COSY) helped trace proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlated each proton with its directly attached carbon atom. Long-range correlations observed in Heteronuclear Multiple Bond Correlation (HMBC) spectra were key to connecting the different structural fragments, including linking the sugar units to the steroidal aglycone. nih.govresearchgate.net For instance, HMBC correlations established the attachment of a 2-O-methyl-β-D-xylopyranose unit to the C-3 position of the steroid core. nih.gov

Table 1: Selected ¹³C and ¹H NMR Spectroscopic Data for this compound Aglycone Moiety (Data compiled from comparative analysis with closely related structures)

PositionδC (ppm)δH (ppm, mult., J in Hz)
3~76.0~4.77 (m)
4~126.5~5.94 (br s)
5~148.9-
6~75.9~4.48 (m)
8~76.2-
15~80.6~4.17 (m)
16~83.1~4.04 (m)
18~16.0~1.30 (s)
19~23.1~1.66 (s)

Note: Chemical shifts are approximate and based on data reported for analogous compounds like echinasteroside C and linckoside L3, which share the same aglycone. nih.gov

Mass spectrometry (MS) provided the exact molecular mass and elemental composition of this compound. wikipedia.orgbroadinstitute.org High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would have been employed to establish a precise molecular formula. This technique is essential for confirming the number of carbon, hydrogen, and oxygen atoms in the molecule, which is a critical step in structural elucidation. anu.edu.au Tandem mass spectrometry (MS/MS) experiments further illuminate the structure by inducing fragmentation of the molecule. The pattern of fragmentation, such as the loss of sugar units or water molecules, provides valuable evidence for the sequence and location of the glycosidic linkages and the structure of the aglycone. mdpi.comchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR)

Stereochemical Assignment through Chemical Derivatization and Spectroscopic Analysis

Determining the absolute and relative stereochemistry of this compound's multiple chiral centers was a complex task achieved through a combination of chemical and spectroscopic methods. nih.govnih.gov

Chemical derivatization, a key strategy, involves chemically modifying the molecule to facilitate stereochemical analysis. geeksforgeeks.org For this compound, this included acid hydrolysis to cleave the glycosidic bonds, separating the constituent monosaccharides from the steroidal aglycone. The isolated sugars were then analyzed, likely by gas chromatography (GC) after conversion to appropriate derivatives, and compared with authentic standards to determine their absolute configuration (D or L). nih.gov

Spectroscopic techniques, particularly 2D NMR, played a vital role in assigning the relative stereochemistry of the aglycone. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments identify protons that are close to each other in space. The observation of NOE correlations between specific protons, such as between the angular methyl groups (H-18 and H-19) and other protons on the steroid rings, helps to build a three-dimensional model of the molecule's conformation. researchgate.netdntb.gov.ua For example, a NOESY correlation between H-20 and H-18 is indicative of a 20R configuration in related compounds. researchgate.net

Comparative Structural Analysis with Related Linckosides and Polyhydroxysteroidal Glycosides

The structure of this compound was further corroborated by comparing its spectroscopic data with those of known polyhydroxysteroidal glycosides. nih.govacs.org This class of compounds is widely found in starfishes, often sharing a common polyhydroxylated steroid core but differing in the type, number, or location of sugar residues and other functional groups. researchgate.net

For example, this compound shares the same ∆⁴-3β,6β,8,15α,16β-pentahydroxycholestane aglycone with the known compound echinasteroside C. nih.gov Its structure is also very similar to that of Linckoside B, another glycoside isolated from Linckia laevigata. The primary difference between this compound and Linckoside B lies in the identity of one of the sugar units, highlighting how minor structural variations can occur within a single organism. nih.gov Comparisons with other compounds isolated from the same source, such as Linckoside F and Linckoside L3, also reveal subtle differences, for instance, in the side chain or the hydroxylation pattern of the steroid nucleus, which aids in confirming the assignments for each specific compound. nih.gov This comparative approach is a powerful tool in the natural product chemistry of marine organisms. nih.govresearchgate.net

Chemical Synthesis and Semisynthesis of Linckoside a and Its Analogues

Total Synthesis Approaches to Linckoside A

Strategic Considerations for Complex Steroidal Frameworks

The synthesis of the complex steroidal core of this compound required careful strategic planning. A convergent approach was envisioned, breaking the molecule down into smaller, more manageable fragments. acs.org This retrosynthetic analysis identified a polyhydroxysteroid C22 aldehyde, a side-chain derivative, a 2-O-methyl-D-xylopyranosyl donor, and an L-arabinofuranosyl donor as key building blocks. acs.org

A significant hurdle in the synthesis of this compound and other complex steroids is the controlled installation of multiple stereocenters and functional groups onto the rigid tetracyclic framework. acs.orgnih.gov The inherent reactivity of different positions on the steroid skeleton must be carefully considered to achieve the desired transformations selectively. acs.org For instance, the A-ring of a steroid is often more reactive than other parts of the molecule, a factor that must be managed during the synthetic sequence. acs.org Bio-inspired skeletal reorganization has also emerged as a powerful strategy for the efficient synthesis of structurally complex and rearranged steroids. nih.gov

Key Synthetic Transformations and Methodologies (e.g., C8-hydroxylation)

A particularly challenging and noteworthy aspect of the this compound synthesis was the introduction of the hydroxyl group at the C8 position, a feature rarely seen in naturally occurring steroids. blogspot.com The installation of this C8-OH group had few precedents in the literature. acs.org The successful strategy involved the creation of a Δ7,8 double bond within the steroid nucleus. blogspot.com This was achieved through a sequence involving allylic bromination at C7, introduction of a thioaryl ether, oxidation to a sulfoxide, and subsequent cis-elimination to form a 5,7-diene. blogspot.com

With the crucial Δ7,8-olefin in place, the Mukaiyama hydration reaction was employed to install the C8-hydroxyl group. blogspot.com This cobalt-catalyzed reaction proceeded with remarkable stereoselectivity, yielding the desired C8 β-hydroxy product. blogspot.com This transformation represents a significant innovation and provides a valuable method for the oxidative functionalization of the C8 position in complex steroid systems. blogspot.com

Challenges and Innovations in Glycosidic Bond Formation

The stereospecific formation of glycosidic bonds is a central challenge in the synthesis of glycosides like this compound. nih.govwikipedia.org The desired stereochemical outcome (α or β) depends on various factors, including the nature of the glycosyl donor and acceptor, as well as the reaction conditions. nih.gov Achieving high selectivity for a single anomer can be difficult, and mixtures are often obtained. nih.gov

In the total synthesis of this compound, a gold-catalyzed glycosylation was a key innovation. thieme-connect.com This method was used to introduce the pyranosyl fragment with high β-selectivity (β/α > 20:1). thieme-connect.com The use of a trichloroacetimidate (B1259523) donor, activated by a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is another common and effective strategy for constructing glycosidic linkages in the synthesis of complex glycosides. researchgate.netresearchgate.net The lack of a participating group at the C-2 position of a sugar can make the stereoselective synthesis of glycosidic bonds particularly challenging, often leading to the formation of anomeric mixtures. buchhaus.ch

Semisynthetic Routes to this compound from Precursors (e.g., Diosgenin)

An alternative to total synthesis is the semisynthetic approach, which starts from a readily available natural product that already contains the core steroidal skeleton. Diosgenin, a steroidal sapogenin extracted from plants of the Dioscorea species, has proven to be a valuable precursor for the semisynthesis of this compound. blogspot.comresearchgate.netnih.gov

The first semisynthetic preparation of this compound and B began with diosgenin, which was converted to the key intermediate, vespertilin (B1580587) acetate, in a high-yielding, multi-gram scale sequence. blogspot.com This approach leverages the pre-existing steroidal framework of diosgenin, significantly shortening the synthetic route to the complex aglycone of this compound. blogspot.com The subsequent steps, including the crucial C8-hydroxylation, followed a similar path to the one developed in the total synthesis. blogspot.com

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues of this compound is crucial for understanding the structure-activity relationships (SAR) of this class of compounds and for developing new neurotrophic agents with improved properties. researchgate.net By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity.

Design Principles for Analogues

The design of this compound analogues is guided by existing SAR data. researchgate.net For example, studies have suggested that the 2'-O-methyl ether of the β-xylose at C-3, a carbon branch in the side chain, and a second pentose (B10789219) group at that branch are important for neuritogenic activity. researchgate.net Analogue design often involves retaining these essential fragments while simplifying other parts of the structure. researchgate.netdrugdesign.org The goal is to create molecules that are easier to synthesize while maintaining or even enhancing the desired biological effects. drugdesign.org This iterative process of design, synthesis, and biological testing is a cornerstone of medicinal chemistry. drugdesign.org

Synthetic Methodologies for Analogue Derivatization

The generation of this compound analogues is crucial for structure-activity relationship (SAR) studies, aiming to optimize its neuritogenic properties and other biological activities. The synthetic derivatization of this compound and its closely related analogues, such as Linckoside B, involves strategic modifications of both the polyhydroxylated steroid aglycone and the constituent sugar moieties. These modifications are often accomplished through a combination of protecting group chemistry, regioselective reactions, and late-stage functionalization techniques.

A significant approach to creating analogues has been the synthesis of the steroidal aglycone followed by glycosylation. One key reaction employed is the dimethylaluminum chloride-mediated 'ene' reaction to construct the core steroid structure. researchgate.net The subsequent introduction of sugar units is often achieved using Schmidt's trichloroacetimidate method, which allows for the versatile construction of glycosidic bonds. researchgate.net

Late-stage functionalization offers an efficient pathway to diversify complex molecules like this compound without the need for de novo synthesis. mpg.dewikipedia.org This can involve the selective modification of the numerous hydroxyl groups present on the steroid skeleton and the sugar residues.

Modification of the Steroidal Aglycone

The polyhydroxylated steroid core of this compound presents multiple sites for chemical modification. Derivatization strategies often target the hydroxyl groups to introduce new functionalities or alter the molecule's polarity.

One of the challenging yet crucial modifications is the functionalization of the C8 position of the steroid nucleus, a rare feature among naturally occurring steroids. Current time information in Bangalore, IN. A partial synthesis of Linckosides A and B has provided a blueprint for the oxidative functionalization at this position, which can be adapted to create novel analogues. Current time information in Bangalore, IN.

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed on halogenated steroid precursors to introduce a variety of substituents, potentially leading to analogues with altered biological activities. researchgate.net

Derivatization of the Sugar Moieties

The two monosaccharide units of this compound offer additional opportunities for derivatization. Modifications at these positions can significantly impact the compound's interaction with biological targets.

Acylation and Alkylation: The hydroxyl groups on the sugar residues are common targets for acylation and alkylation. Enzymatic acylation, utilizing lipases such as Candida antarctica lipase (B570770) B, has been shown to be a highly regioselective method for modifying polyhydroxylated steroids and their glycosides. researchgate.netresearchgate.net This approach allows for the selective acylation at specific positions, such as the primary 6'''-OH of a terminal glucose unit, as demonstrated in the structurally related cardiac glycosides. cnr.it Chemical methods for alkylation, including the use of Rh(II)-catalyzed carbenoid insertion, provide a mild and selective means to introduce alkyl groups to the sugar moieties. nih.gov

Glycosylation and Deglycosylation: The nature of the sugar units themselves is a key determinant of activity. The synthesis of analogues with different sugar units can be achieved through chemical or enzymatic glycosylation. mdpi.comrsc.orgnih.gov Glycosyltransferases can be employed to attach various sugar moieties to the aglycone, expanding the diversity of accessible analogues. rsc.orgnih.gov Conversely, selective deglycosylation can also be used to probe the importance of each sugar unit for the observed biological activity.

The following table summarizes some of the synthetic methodologies used for the derivatization of Linckoside analogues, primarily based on the synthesis of Linckoside B analogues, which share a high degree of structural similarity with this compound.

Analogue/Derivative Parent Compound Methodology Key Reagents/Enzymes Reference
Linckoside B Analogue 2Dehydroisoandrosterone'Ene' reaction and GlycosylationDimethylaluminum chloride, D-xylopyranosyl trichloroacetimidate, TMSOTf researchgate.net
Linckoside B Analogue 3Dehydroisoandrosterone'Ene' reaction and GlycosylationDimethylaluminum chloride, D-xylopyranosyl trichloroacetimidate, TMSOTf researchgate.net
Linckoside B Analogue 4Dehydroisoandrosterone'Ene' reaction and GlycosylationDimethylaluminum chloride, D-xylopyranosyl trichloroacetimidate, TMSOTf researchgate.net
Linckoside B Analogue 5Dehydroisoandrosterone'Ene' reaction and GlycosylationDimethylaluminum chloride, D-xylopyranosyl trichloroacetimidate, TMSOTf researchgate.net
Linckoside B Analogue 6Dehydroisoandrosterone'Ene' reaction and GlycosylationDimethylaluminum chloride, D-xylopyranosyl trichloroacetimidate, TMSOTf researchgate.net
Linckoside B Analogue 7Dehydroisoandrosterone'Ene' reaction and GlycosylationDimethylaluminum chloride, D-xylopyranosyl trichloroacetimidate, TMSOTf researchgate.net
4'''-O-acetyl-digitoxinDigitoxinEnzymatic AcylationLipase PS, Vinyl acetate cnr.it
Mono-O-alkylated glycosidesVarious glycosidesRh(II)-catalyzed OH insertionRh₂(OAc)₄, Diazo compounds nih.gov
6-O-acetylated steroid glycosidesPolyhydroxysteroidSelective AcylationAcetic anhydride, Pyridine acs.org

Biological Activities and Mechanisms of Action of Linckoside a in Vitro and Cellular Studies

Neuronal Differentiation and Neurotrophic Activity

Linckoside A has shown notable effects on neuronal cells, influencing their differentiation and responding to growth factors. nih.govmdpi.com

Modulation of PC12 Cell Differentiation

This compound exhibits significant neuritogenic activity on PC12 cells, a cell line derived from a rat adrenal medulla pheochromocytoma that is widely used as a model for neuronal differentiation. nih.govmdpi.com Studies have shown that this compound can induce neurite outgrowth in these cells. nih.govnih.gov This suggests that this compound can mimic the effects of nerve growth factors, which are crucial for the development and survival of neurons. mdpi.com While both this compound and its counterpart, Linckoside B, show this activity, Linckoside B has been observed to have a higher potency in inducing these changes. nih.gov

Synergistic Effects with Nerve Growth Factor (NGF)

Beyond its independent neuritogenic actions, this compound demonstrates a significant synergistic effect when combined with Nerve Growth Factor (NGF). nih.govresearchgate.net In the presence of even trace amounts of NGF, this compound can dramatically enhance the neuronal differentiation of PC12 cells. mdpi.comresearchgate.net This potentiation of NGF's effects highlights a cooperative mechanism, suggesting that this compound may sensitize the cells to NGF or act on complementary signaling pathways to promote more robust neurite outgrowth. researchgate.netscienceopen.com This synergistic relationship is a key characteristic of linckosides, making them a subject of interest for therapies targeting neurodegenerative conditions where NGF signaling is compromised. researchgate.netfrontiersin.org

Impact on Human Olfactory Ensheathing Cells (hOECs) Proliferation and Morphology

This compound has been shown to influence the behavior of human Olfactory Ensheathing Cells (hOECs), a type of glial cell with significant potential for neural repair therapies. nih.govresearchgate.net Treatment with this compound leads to an increased proliferation rate of hOECs. nih.gov Furthermore, it induces dramatic morphological changes in these cells, characterized by a higher number of cellular processes. nih.gov This alteration in morphology, from a flat, sheet-like appearance to a more branched or spindle-like form, is considered beneficial for neural regeneration, as multi-process cells may create a more effective bridge for axons to cross damaged areas. researchgate.netnih.gov These findings were the first to describe the stimulating effects of linckosides on hOECs. nih.gov

Cellular Signaling Pathways Involved in Neuritogenic Effects (e.g., ERK 1/2 Phosphorylation)

The neuritogenic effects of this compound appear to be mediated, at least in part, by the activation of specific cellular signaling pathways. nih.gov A key pathway implicated is the Extracellular signal-regulated kinase (ERK) 1/2 pathway. nih.govnih.gov Studies have observed an increase in the phosphorylation of ERK 1/2 following treatment with linckosides. nih.gov The activation of the ERK pathway is a well-known mechanism involved in neuronal differentiation and survival. nih.govimrpress.com The phosphorylation of ERK 1/2 is thought to be particularly involved in the morphological changes induced by linckosides in cells like hOECs. nih.gov This suggests that this compound's ability to promote neurite outgrowth and alter cell morphology is linked to its capacity to activate this critical signaling cascade.

Anticancer and Cytotoxic Activities in Cellular Models

In addition to its neurotrophic properties, this compound and related polyhydroxysteroidal glycosides have been investigated for their potential as anticancer agents. nih.govnih.gov

Activity against Glioblastoma Cell Lines (U87, U251, SHG44)

Several studies have evaluated the cytotoxic effects of polyhydroxysteroidal glycosides, including compounds structurally related to this compound, against various human glioblastoma cell lines such as U87, U251, and SHG44. nih.govresearchgate.netsemanticscholar.org These cell lines are standard models for studying glioblastoma, an aggressive form of brain cancer. scielo.br While specific data for this compound's IC50 values against these exact cell lines in the provided search results is limited, the broader class of compounds to which it belongs has shown cytotoxic activity. nih.govnih.govresearchgate.net For instance, other linckosides and related compounds isolated from starfish have been tested for their ability to inhibit the growth of these glioblastoma cells. nih.govresearchgate.net This indicates a potential for this compound to also possess cytotoxic properties against these cancer cells, a characteristic that warrants further direct investigation.

Efficacy in 3D Colorectal Carcinoma Spheroid Models (HCT 116)

This compound has demonstrated notable efficacy in three-dimensional (3D) spheroid models of human colorectal carcinoma, specifically using the HCT 116 cell line. These 3D models more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. nih.govplos.org Studies have shown that this compound can individually inhibit the viability, colony growth, and invasion of HCT 116 spheroids to a significant degree. nih.govnih.gov

In these 3D models, this compound has been observed to reduce the viability of HCT 116 spheroids in a time-dependent manner. nih.gov For instance, the half-maximal inhibitory concentration (IC50) of Linckoside L1, a closely related compound, was determined to be 111.4 µM, 100.0 µM, and 89.3 µM after 24, 48, and 72 hours of treatment, respectively. nih.gov Furthermore, at a concentration of 50 µM, Linckoside L1 almost completely prevented the invasion of the spheroids into the surrounding matrix after 72 hours of incubation. nih.gov

When combined with other agents, such as sulfated laminaran (B1674438) (AaLs) from the brown alga Alaria angusta, this compound exhibits synergistic anticancer effects. nih.govnih.gov This combination has been shown to enhance the reduction of spheroid invasion. nih.gov

Table 1: Efficacy of Linckoside L1 in HCT 116 3D Spheroid Models

Parameter Concentration (µM) Time (hours) Result
IC50 111.4 24 -
100.0 48 -
89.3 72 -
Invasion 50 72 Almost complete prevention

Mechanistic Insights into Anticancer Effects

Regulation of Cell Viability, Colony Formation, and Invasion

This compound exerts its anticancer effects by directly impacting fundamental cellular processes required for tumor growth and spread. In vitro studies have consistently shown that this compound inhibits the viability of cancer cells. nih.govdovepress.com This reduction in cell viability is a key indicator of its cytotoxic potential against malignant cells.

Beyond simply reducing cell numbers, this compound also hinders the ability of cancer cells to form colonies. nih.govresearchgate.net The colony formation assay is a measure of a single cell's ability to proliferate and form a larger group, a process crucial for tumor development. By inhibiting colony formation, this compound demonstrates its potential to suppress tumor initiation and growth from a single-cell level. frontiersin.org

Furthermore, this compound has been shown to inhibit the invasion of cancer cells. nih.gov Tumor cell invasion into surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. The ability of this compound to impede this process suggests its potential as an anti-metastatic agent.

Induction of Apoptosis via AKT Kinase Inactivation and Apoptotic Protein Balance

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. nih.gov This is achieved, at least in part, through the inactivation of the protein kinase B (AKT) signaling pathway. nih.govnih.gov The AKT pathway is a critical regulator of cell survival, and its inhibition can lead to the activation of apoptotic processes. oncotarget.comoncotarget.com

Inactivation of AKT by this compound leads to a shift in the balance of pro-apoptotic and anti-apoptotic proteins. nih.gov This includes the regulation of proteins such as those in the Bcl-2 family. For example, some compounds that inactivate the AKT pathway have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of pro-apoptotic proteins like Bax. oncotarget.comnih.gov This altered balance ultimately tips the scales in favor of apoptosis, leading to the death of cancer cells. The process can also involve the activation of caspases, a family of proteases that execute the apoptotic program. oncotarget.com

General Mechanisms: Cell Cycle Suppression, Inhibition of Migration and Metastasis

This compound contributes to its anticancer effects through broader mechanisms that include the suppression of the cell cycle and the inhibition of cell migration and metastasis. frontiersin.org By interfering with the cell cycle, this compound can halt the proliferation of cancer cells. mdpi.com This can involve arresting the cell cycle at specific checkpoints, preventing cells from progressing through the division process. mdpi.com

The inhibition of cancer cell migration and metastasis is a crucial aspect of the therapeutic potential of this compound. mdpi.comscienceopen.com Metastasis is a multi-step process that involves the detachment of cancer cells from the primary tumor, their migration through the extracellular matrix, invasion into blood or lymphatic vessels, and subsequent colonization of distant organs. By inhibiting the migratory and invasive properties of cancer cells, this compound can potentially prevent or reduce the spread of cancer to other parts of the body. mdpi.com

Immunomodulatory and Anti-inflammatory Potentials (In Vitro)

Modulation of Immune Responses in Cellular Systems

In addition to its direct anticancer effects, this compound and related compounds have demonstrated immunomodulatory and anti-inflammatory potential in in vitro settings. nih.govnih.gov These activities suggest that this compound could influence the tumor microenvironment, which is known to play a critical role in cancer progression. mdpi.com

Studies have shown that certain marine-derived compounds can modulate the responses of immune cells. nih.govnih.gov This can include the regulation of cytokine production by macrophages and other immune cells. nih.govxiahepublishing.com For example, some compounds have been found to reduce the expression of pro-inflammatory cytokines, which can contribute to a tumor-promoting inflammatory environment. nih.govxiahepublishing.com By modulating these immune responses, this compound may help to create a microenvironment that is less favorable for tumor growth and survival.

Inhibition of Inflammatory Mediators and Pathways (e.g., NO, iNOS, COX-2, NF-κB, MAPK)

While this compound is a member of the polyhydroxysteroid glycoside family, which is known for a range of biological activities, specific research detailing its direct inhibitory effects on key inflammatory mediators and signaling pathways is not extensively documented in the current scientific literature. researchgate.netmdpi.com However, studies on structurally related steroid glycosides from other marine organisms provide insights into the potential anti-inflammatory mechanisms of this class of compounds.

Steroidal glycosides isolated from various starfish have demonstrated anti-inflammatory properties. nih.govnih.govresearchgate.netresearchgate.net For instance, certain steroid derivatives have been shown to possess significant anti-inflammatory activity. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of inflammatory mediators.

Research on other marine-derived steroidal glycosides, such as cistoindosides, has shown inhibitory activity against the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). cmfri.org.in Non-steroidal anti-inflammatory drugs (NSAIDs) commonly function by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators in the inflammatory process. wikipedia.orgnih.gov In one study, cistoindoside B demonstrated a noteworthy attenuation of 5-lipoxygenase (5-LOX), another enzyme involved in inflammatory pathways, with an IC₅₀ value of 2.11 μM. cmfri.org.in

Furthermore, studies on ceramasterosides, another group of polyhydroxysteroid glycosides from the starfish Ceramaster patagonicus, have revealed their capacity to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced murine microglial cells. mdpi.com Specifically, at a concentration of 1 µM, ceramasterosides A, D, and C1 were effective at lowering intracellular NO levels, while ceramasteroside E was most potent in reducing extracellular nitrite (B80452) production. mdpi.com The overexpression of inducible nitric oxide synthase (iNOS) and subsequent production of NO are hallmarks of inflammatory responses. mdpi.com

Conversely, it is interesting to note that some related compounds may exhibit opposite effects. For example, linckoside L7, a related glycoside from Linckia laevigata, was reported to stimulate NO synthesis in a human macrophage cell line, suggesting an immunostimulatory rather than an inhibitory role. researchgate.net

The molecular mechanisms underpinning these anti-inflammatory effects often involve major signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of many pro-inflammatory genes, including those for iNOS and COX-2. mdpi.commdpi.com While the direct impact of this compound on the NF-κB and MAPK pathways has not been specifically elucidated, the inhibitory action of other natural compounds on these pathways is a well-established anti-inflammatory mechanism. mdpi.com

Table 1: Anti-inflammatory Activity of Related Steroid Glycosides

Compound/Extract Source Organism Assay Target Activity/Result Reference
Cistoindoside A Cistopus indicus Enzyme Inhibition 5-LOX IC₅₀: 2.56 μM cmfri.org.in
Cistoindoside B Cistopus indicus Enzyme Inhibition 5-LOX IC₅₀: 2.11 μM cmfri.org.in
Cistoindoside A Cistopus indicus Enzyme Inhibition COX-2 IC₅₀: > 3.0 μM cmfri.org.in
Cistoindoside B Cistopus indicus Enzyme Inhibition COX-2 IC₅₀: ~3.0 μM cmfri.org.in
Ceramasteroside A, D, C1 Ceramaster patagonicus LPS-induced inflammation in SIM-A9 cells Intracellular NO Reduction at 1 µM mdpi.com
Ceramasteroside E Ceramaster patagonicus LPS-induced inflammation in SIM-A9 cells Extracellular Nitrite Reduction at 1 µM mdpi.com

Other Investigated Biological Activities (In Vitro)

Antioxidant Activity in Cellular Assays

For example, the anti-inflammatory effects of cistoindosides A and B were supported by their notable antioxidant activities, with IC₅₀ values in the range of 1.0–1.5 mM in radical scavenging assays. cmfri.org.in In another study, new polyhydroxysteroid glycosides, the ceramasterosides, demonstrated antioxidant effects in a cellular model of lipopolysaccharide (LPS)-induced inflammation. mdpi.com All tested ceramasterosides were able to reduce the LPS-induced production of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, in murine microglial cells. mdpi.com

Cellular antioxidant assays are crucial for determining the biological relevance of a compound's antioxidant potential, as they account for factors like cell uptake and metabolism. researchgate.net Various in vitro methods are employed to evaluate antioxidant capacity, including assays that measure the scavenging of free radicals like DPPH and ABTS, or the inhibition of lipid peroxidation. nih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov The general findings suggest that marine glycosides are a promising source of natural antioxidants. biotrop.orgbiotrop.org

Table 2: Antioxidant Activity of Related Marine Glycosides

Compound Source Organism Assay Activity/Result Reference
Cistoindoside B Cistopus indicus ABTS/DPPH radical scavenging IC₅₀: 1.0–1.4 mM cmfri.org.in
Ceramasterosides (A, B, D, E, C1) Ceramaster patagonicus LPS-induced MDA production in SIM-A9 cells Reduction of MDA mdpi.com

Antifertilization Effects in Marine Organisms

There is no specific research available that documents the antifertilization effects of this compound. However, broader studies on saponins (B1172615) from starfish indicate that these compounds can possess embryotoxic properties. researchgate.netmdpi.com For instance, linckoside L7 showed moderate cytotoxic activity against the eggs of the sea urchin Strongylocentrotus intermedius. researchgate.net Other marine natural products, though not steroid glycosides, have also been shown to interfere with embryonic development in marine invertebrates. A polyacetylene from the sponge Petrosia solida, named petroacetylene, was found to inhibit the blastulation of starfish embryos. orcid.org This suggests that compounds from marine organisms can play a role in regulating reproductive processes in the marine environment.

Broad-Spectrum Bioactivities of Related Steroid Glycosides (e.g., Hemolytic, Anti-bacterial, Anti-biofouling)

Polyhydroxysteroidal glycosides and asterosaponins, the classes of compounds to which this compound belongs, are well-known for a wide array of bioactivities. mdpi.commdpi.commdpi.comsemanticscholar.org These activities are a hallmark of saponins from starfish and are believed to serve as chemical defense mechanisms. vliz.be

Hemolytic Activity: A characteristic feature of many saponins is their ability to lyse red blood cells. nih.govjuniperpublishers.com This hemolytic activity has been reported for various steroid glycosides from starfish. researchgate.netmdpi.com For example, a study on linckosides F-K, isolated from Linckia laevigata, demonstrated that these compounds exhibited moderate hemolytic activity in a mouse erythrocyte assay. researchgate.net

Anti-bacterial Activity: Several studies have reported the anti-bacterial properties of extracts and purified glycosides from starfish. researchgate.netresearchgate.netjuniperpublishers.comnih.gov Polyhydroxylated steroidal glycosides have been shown to be active against Gram-positive bacteria, such as S. aureus, although they are often inactive against Gram-negative bacteria like E. coli. nih.gov Crude extracts from various starfish species have shown effectiveness against a range of human bacterial pathogens. juniperpublishers.com

Anti-biofouling Activity: Biofouling, the accumulation of microorganisms, plants, or algae on wetted surfaces, is a significant issue. Natural compounds from marine organisms, which often have surfaces free from fouling, are a source of potential anti-biofouling agents. juniperpublishers.com Steroidal oligoglycosides from starfish have been reported to possess anti-biofouling activity, which is considered part of their natural defensive role. mdpi.commdpi.commdpi.com

Structure Activity Relationships Sar of Linckoside a and Its Derivatives

Correlating Structural Motifs with Neuritogenic Activity

Linckosides have garnered significant attention for their ability to induce neurite outgrowth in neuronal cell lines, a key process in neural development and regeneration. SAR studies have been crucial in identifying the specific molecular components responsible for this neuritogenic activity.

The nature and arrangement of sugar residues (glycosylation) are critical determinants of the neuritogenic potential of linckosides.

Pentose (B10789219) Branch: The presence of a pentose-containing branch on the side chain of the steroidal aglycone is considered important for neuritogenic activity. researchgate.net This highlights the role of the carbohydrate moiety in molecular recognition and interaction with cellular targets.

Xylopyranose vs. Arabinofuranose: Comparative studies between Linckoside A and Linckoside B, which differ only in a single sugar unit, reveal the significance of the specific monosaccharide. Linckoside B, which possesses a xylopyranose unit, exhibits higher neuritogenic activity than this compound. nih.gov Further research has confirmed that the presence of xylopyranose at the side chain is more favorable for this activity than arabinofuranose. researchgate.net

Terminal Trisaccharide as Minimum Motif: In related gangliosides like LLG-3, studies on synthetic fragments have shown that a terminal trisaccharide moiety is the minimum structure required to elicit neuritogenic activity. nih.gov This suggests a specific length and composition of the glycan chain are necessary for biological function. nih.gov

2'-O-methylxylopyranose at C-3: The presence of a 2'-O-methylxylopyranose unit at the C-3 position of the aglycone is another structural feature identified as important for neuritogenic activity. researchgate.net

The following table summarizes the key glycosylation features and their impact on neuritogenic activity.

Structural FeatureInfluence on Neuritogenic ActivityReference
Pentose branch on side chain Important for activity researchgate.net
Xylopyranose at side chain More potent than arabinofuranose researchgate.net
2'-O-methylxylopyranose at C-3 Important for activity researchgate.net
Terminal Trisaccharide Identified as the minimum active motif in related gangliosides nih.gov

Influence of Glycosylation Patterns (e.g., Pentose Branch, Xylopyranose vs. Arabinofuranose at side chain)

SAR for Anticancer and Cytotoxic Effects

Polyhydroxysteroidal glycosides, including linckosides and related compounds, have demonstrated cytotoxic activity against various cancer cell lines. semanticscholar.orgmdpi.com SAR studies in this area aim to identify the structural elements that contribute to this anticancer potential.

The number and position of hydroxyl groups on the steroidal core significantly influence cytotoxicity. nih.gov

Hydroxylation Pattern: Polyhydroxylated steroids often feature four to nine hydroxyl groups, typically at positions 3β, 6α (or β), 8, 15α (or β), and 16β, which are key to their bioactivity. nih.gov In some starfish steroids, the presence of hydroxyl groups at the 3β, 4β, 6α, 8, and 15β positions on the tetracyclic nucleus is a common feature among cytotoxic compounds. acs.org

Ring A Hydroxylation: The configuration of hydroxyl groups in Ring A of the steroid is particularly important. For instance, studies on related starfish glycosides have established the relative configurations of 3β, 4β, and 6β hydroxyl groups in cytotoxic compounds. mdpi.com The specific arrangement of these polar groups affects how the molecule interacts with cell membranes and potential intracellular targets.

The table below outlines the cytotoxic activity of related polyhydroxysteroids, highlighting the importance of the hydroxylation pattern.

CompoundCancer Cell LineActivity (IC50)Key Structural FeaturesReference
(25S)-5α-cholestane-3β,5,6β,15α,16β,26-hexaol HepG2 (Hepatocellular carcinoma)Significant cytotoxicityPolyhydroxylated aglycone nih.gov
(25S)-5α-cholestane-3β,5,6β,15α,16β,26-hexaol U87MG (Glioblastoma)Significant cytotoxicityPolyhydroxylated aglycone nih.gov
Culcinoside A U87 (Glioblastoma)13.5 µMPolyhydroxysteroidal glycoside nih.gov
Culcinoside B U87 (Glioblastoma)16.2 µMPolyhydroxysteroidal glycoside nih.gov

The sugar moieties are not only vital for neuritogenic activity but also modulate the cytotoxic effects of these compounds.

Attachment at C-3: The attachment of a monosaccharide, such as 2-O-methyl-β-D-xylopyranose, to the C-3 position of the aglycone is a recurring structural motif in cytotoxic polyhydroxysteroidal glycosides isolated from starfish. nih.gov This feature is present in compounds like Culcinosides A and B, which show cytotoxicity against human glioblastoma cell lines. nih.gov

Significance of Specific Hydroxyl Groups (e.g., 3β,4β-Hydroxyls in Ring A)

SAR Studies on Synthetic Analogues for Optimized Bioactivity

The promising biological profiles of linckosides have spurred efforts to create synthetic analogues to improve their activity, simplify their structure for easier synthesis, and probe their mechanism of action. researchgate.netresearchgate.net

Simplification of Structure: Researchers have designed and synthesized analogues of Linckoside B (a close relative of this compound) that retain key biologically active fragments while having a simplified structure. researchgate.net These studies aim to determine the minimal structural requirements for activity, facilitating the development of more accessible therapeutic agents. researchgate.netresearchgate.net

Focus on Essential Fragments: SAR studies on natural linckosides indicated that the 2-O-methyl ether of β-xylose at C-3 and the pentose-bearing carbon branch on the side chain are essential for neuritogenic activity. researchgate.net Synthetic strategies for analogues therefore often focus on preserving these moieties while modifying other parts of the molecule. researchgate.netresearchgate.net

Varying Functional Groups: The development of libraries of synthetic analogues involves modifying functional groups on the aromatic and furan (B31954) rings and altering the number of nitrogen atoms in related heterocyclic compounds. nih.gov These modifications aim to optimize bioactivity by altering the electronic and steric properties of the molecule. nih.govnih.gov

The design of these synthetic analogues is a critical step toward translating the therapeutic potential of complex natural products like this compound into viable drug candidates with enhanced properties. nih.gov

Biosynthesis of Linckoside a

Proposed Biosynthetic Pathways for Polyhydroxysteroidal Glycosides in Echinoderms

The biosynthesis of complex polyhydroxysteroidal glycosides, such as Linckoside A, in echinoderms like starfish is a subject of ongoing research. While the complete pathways have not been experimentally elucidated in their entirety, a general scheme has been proposed based on the vast structural diversity of metabolites isolated from these marine invertebrates. nih.gov The biosynthesis is believed to begin with the cyclization of 2,3-oxidosqualene. mdpi.com In most animals, this leads to the formation of lanosterol, which is subsequently converted to cholesterol. Starfish, however, exhibit unique variations in their sterol metabolism. mdpi.com

The sterol core, likely cholesterol or a related derivative, serves as the foundational scaffold. This initial steroid then undergoes a series of extensive post-modification reactions, primarily extensive oxidation, to create the polyhydroxylated aglycone characteristic of these glycosides. nih.gov Echinoderms, and specifically the classes Asteroidea (starfishes) and Holothuroidea (sea cucumbers), are known to produce unique Δ7 and Δ9(11) sterols. nih.govmdpi.com It is hypothesized that these unusual sterol structures may serve as a form of self-protection against the membranolytic activity of the saponins (B1172615) they produce as a chemical defense mechanism. mdpi.com The subsequent addition of sugar moieties to the polyhydroxylated steroid core completes the formation of the glycoside. doi.org

Enzymatic Transformations in Steroid and Glycoside Assembly

The assembly of this compound involves a series of specific enzymatic transformations that create its characteristic polyhydroxylated steroid core and attach the sugar chains.

Hydroxylation of the Steroid Aglycone : The extensive oxygenation of the steroid nucleus and its side chain is a hallmark of starfish glycosides. nih.gov This process is very likely carried out by cytochrome P450 monooxygenases. mdpi.com These enzymes are responsible for introducing multiple hydroxyl groups at specific and stereochemically distinct positions on the steroid scaffold, such as the C-3, C-6, C-8, C-15, and C-16 positions seen in the aglycone of many linckosides. mdpi.comacs.org The specific regioselectivity and stereoselectivity of these hydroxylations contribute significantly to the vast structural diversity of polyhydroxysteroidal glycosides found in starfish. nih.gov

Glycosylation : Following the formation of the polyhydroxylated aglycone, the carbohydrate moieties are attached. This process is catalyzed by a series of glycosyltransferases. In the case of this compound, a 2-O-methyl-β-D-xylopyranose unit is first attached to the C-3 position of the steroid nucleus. acs.org A second sugar chain, an L-arabinofuranosyl residue, is attached to the side chain at C-29. acs.org The formation of the glycosidic bonds is highly specific, typically resulting in β-glycosidic linkages for most sugars. mdpi.com The methylation of the xylose unit at the 2-O-position points to the action of a specific methyltransferase enzyme during the biosynthetic process.

Chemo-taxonomic Significance of this compound within Linckia Species

Chemotaxonomy utilizes the chemical constituents of an organism as markers for taxonomic classification. The unique and complex secondary metabolites produced by marine invertebrates, such as the steroidal glycosides in starfish, are particularly useful for this purpose. researchgate.netmdpi.com

This compound and its related congeners are considered to be characteristic metabolites of starfishes belonging to the genus Linckia. researchgate.net It was first identified in the Okinawan starfish Linckia laevigata and has since been consistently isolated from this species. acs.orgmdpi.com The specific pattern of hydroxylation on the cholesta-3β,6β,8β,15α,16β-pentahydroxy nucleus, combined with the characteristic 2-O-methyl-β-D-xylopyranose at C-3, serves as a distinct chemical signature. acs.org

The distribution of different types of steroidal glycosides often aligns with taxonomic classifications. While the genus Linckia produces linckosides, other starfish genera synthesize different classes of compounds. For example, the starfish Protoreaster lincki produces protolinckioside A, and various species contain a wide array of other polyhydroxysteroidal glycosides and asterosaponins. researchgate.netresearchgate.net Therefore, the presence of this compound and its structurally similar derivatives can be considered a significant chemotaxonomic marker, helping to delineate the Linckia genus from other related taxa within the class Asteroidea. mdpi.com

Future Directions in Linckoside a Research

Elucidation of Novel Biological Mechanisms and Target Identification

A primary focus for future research is to unravel the detailed molecular pathways through which Linckoside A exerts its biological effects. While initial studies have highlighted its neuritogenic and potential anticancer activities, the precise protein targets and signaling cascades remain largely to be identified. nih.govnih.gov

Research on related polyhydroxysteroid glycosides has provided clues. For instance, the anticancer effect of Linckoside L1 on human colorectal carcinoma cells (HCT 116) has been linked to the inactivation of protein kinase B (AKT), a crucial node in cell survival signaling. nih.govmdpi.com This inactivation leads to a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins, ultimately triggering programmed cell death. mdpi.com Future studies on this compound will likely investigate whether it shares this mechanism and explore its impact on the broader PI3K/AKT pathway.

In the context of its neurotrophic properties, studies have shown that linckosides can stimulate the viability of olfactory ensheathing cells (OECs), which are vital for neural repair. nih.gov Furthermore, related steroid glycosides from other starfish have demonstrated the ability to modulate the activity of microglia, the resident immune cells of the central nervous system. researchgate.net These compounds were found to reduce the production of inflammatory mediators like nitric oxide and reactive oxygen species in activated microglia, suggesting a neuroprotective mechanism via anti-inflammatory and antioxidant effects. researchgate.net Identifying the specific receptors or enzymes in neurons and glial cells that this compound interacts with is a critical next step.

Modern target identification strategies will be indispensable in this endeavor. nih.gov Approaches combining chemical biology with proteomics, such as affinity chromatography-mass spectrometry, can directly pull down binding partners from cell lysates. allumiqs.com Additionally, genetic techniques like genome-wide RNA interference (RNAi) screening can identify genes that modify cellular sensitivity to this compound, thereby revealing its functional pathway. nih.gov Computational methods, including molecular docking and pathway analysis, can further predict potential targets and refine mechanistic hypotheses. nih.gov

Rational Design and Synthesis of Enhanced Bioactive Analogues

The total synthesis of this compound and B has been successfully achieved, representing a significant milestone and confirming their complex structures. nih.gov This accomplishment opens the door to the rational design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. The chemical synthesis of such complex natural products provides a reliable source of material for biological testing and allows for the creation of congeners to probe structure-activity relationships (SAR). scribd.com

Significant progress has already been made in the synthesis of analogues of the closely related Linckoside B. researchgate.netrsc.org These efforts provide a clear blueprint for future work on this compound. A key strategy involves a convergent synthesis, where the steroid aglycone and the sugar moieties are constructed separately and then joined. researchgate.net For the Linckoside B analogues, the steroid core was synthesized using a key dimethylaluminum chloride-mediated 'ene' reaction. researchgate.netrsc.org The glycosidic bonds were then formed using established methods like the Schmidt's trichloroacetimidate (B1259523) procedure, which allows for the controlled attachment of the sugar units. researchgate.netrsc.org

By systematically modifying different parts of the this compound molecule—such as the hydroxylation pattern on the steroid nucleus, the structure of the side chain, or the nature of the sugar residue—researchers can identify which features are essential for its biological activity. researchgate.net For example, SAR studies on Linckoside B analogues aim to pinpoint the pharmacophore responsible for its neuritogenic effects. researchgate.net This knowledge will guide the design of simplified, more easily synthesized molecules that retain or even exceed the bioactivity of the natural product, moving closer to a viable drug candidate.

Potential for Neurotherapeutic and Antineoplastic Agent Development

This compound and its congeners exhibit significant potential as starting points for the development of new drugs targeting neurodegenerative diseases and cancer. nih.govnih.gov

The neurotherapeutic potential of this class of compounds is supported by several lines of evidence. Linckosides have been shown to possess neuritogenic activity, promoting the differentiation of neuronal-like cells such as the rat pheochromocytoma PC12 cell line. researchgate.netresearchgate.net Specifically, Linckoside B was found to act synergistically with nerve growth factor (NGF), dramatically enhancing its effect on neuronal differentiation. researchgate.net This suggests that linckosides could be used to amplify the effects of endogenous neurotrophic factors, which are often dysregulated in conditions like Alzheimer's and Parkinson's disease. Furthermore, their ability to stimulate the viability and function of olfactory ensheathing cells offers a potential avenue for promoting regeneration after central nervous system injuries, such as spinal cord injury. nih.gov

In the realm of oncology, polyhydroxysteroidal glycosides are increasingly recognized for their antineoplastic properties. mdpi.comcmfri.org.in Research on Linckoside L1 has demonstrated its ability to inhibit the viability, colony formation, and invasion of 3D spheroids of human colorectal carcinoma cells (HCT 116). nih.govmdpi.com The finding that its efficacy can be synergistically enhanced when combined with other natural compounds, such as sulfated laminaran (B1674438), opens up possibilities for combination therapies that could be more effective and circumvent drug resistance. nih.gov The mechanism, involving the induction of apoptosis via the AKT pathway, is a well-established strategy for cancer treatment. mdpi.comfrontiersin.org Future development will require screening this compound against a wider range of cancer cell lines and in preclinical animal models to fully assess its therapeutic window and efficacy as an antineoplastic agent. nih.gov

Advanced Methodological Applications in Isolation and Characterization

Future research on this compound and the discovery of new related compounds will benefit greatly from ongoing advancements in separation and analytical techniques. The isolation of these polar steroid compounds from complex marine organism extracts is a challenging task that has been made more efficient through modern chromatographic methods. cmfri.org.inmdpi.com

The typical workflow involves initial extraction and solvent partitioning, followed by purification using a combination of chromatographic techniques. mdpi.com High-performance liquid chromatography (HPLC), particularly with reverse-phase columns (e.g., C18), is a cornerstone for obtaining pure compounds. nih.gov

Structural elucidation relies heavily on a suite of advanced spectroscopic methods. cmfri.org.in High-field Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the intricate stereochemistry of the steroid nucleus and the sugar components. The definitive identification and characterization are achieved using high-resolution mass spectrometry (MS), most commonly with soft ionization techniques like Electrospray Ionization (ESI). mdpi.comresearchgate.net Tandem MS (MS/MS) experiments are crucial for fragmenting the molecule in a controlled manner, providing detailed information about its substructures, including the sequence of sugar units and the nature of the steroid side chain. mdpi.com In cases where the identity of the monosaccharide units is , they can be cleaved by acid hydrolysis, derivatized, and analyzed by Gas Chromatography (GC) against authentic standards. mdpi.com

MS-based metabolomic approaches are becoming increasingly powerful tools in natural products research. researchgate.net These methods allow for the rapid profiling of all secondary metabolites in a crude extract (metabolic fingerprinting). mdpi.com By comparing the MS and MS/MS data against spectral libraries and databases, researchers can quickly identify known linckosides (dereplication) and pinpoint potentially novel structures for targeted isolation, significantly accelerating the discovery process. researchgate.net

Q & A

Q. What are the established synthetic pathways for Linckoside A, and what catalytic systems are critical for its stereoselective formation?

this compound is synthesized via cobalt-catalyzed hydrofunctionalization of olefins. A key pathway involves the oxidation of a precursor compound (e.g., compound 137) using Co(acac)₂ as a catalyst, PhSiH₃ as a hydrogen donor, and oxygen in i-PrOH solvent, followed by regioselective reduction and functionalization . Methodological optimization includes adjusting reaction time, temperature, and ligand design to control stereochemistry.

Q. How is the structural elucidation of this compound validated, and what analytical techniques are essential for confirming its purity and configuration?

Structural validation requires a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For purity assessment, HPLC with UV/Vis or ELSD detection is recommended. Researchers must document retention times, integration ratios, and comparative spectral data against known standards, as per guidelines for chemical characterization .

Q. What biological activity screening models are commonly used to evaluate this compound, and how should experimental controls be designed?

In vitro assays (e.g., cytotoxicity, enzyme inhibition) using cell lines (e.g., HeLa, MCF-7) require dose-response curves (IC₅₀ calculations) and positive/negative controls (e.g., doxorubicin for cytotoxicity). For in vivo studies, animal models should adhere to ethical protocols with randomized allocation and blinded assessment to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies may arise from variations in compound purity, assay conditions (e.g., serum concentration in cell culture), or species-specific responses. A systematic approach includes:

  • Reproducing experiments with standardized materials (e.g., identical batch of this compound).
  • Cross-validating results using orthogonal assays (e.g., gene expression profiling alongside phenotypic screening).
  • Applying meta-analysis to reconcile conflicting data .

Q. What strategies optimize the yield of this compound in scalable synthesis while maintaining stereochemical fidelity?

Advanced optimization involves:

  • Screening alternative catalysts (e.g., Fe or Mn complexes) for improved turnover numbers .
  • Using flow chemistry to enhance reaction control and scalability.
  • Computational modeling (DFT calculations) to predict transition-state energetics and guide ligand design .

Q. How can researchers design a mechanistic study to investigate this compound’s interaction with its molecular targets?

Employ a combination of:

  • Biophysical techniques : Surface plasmon resonance (SPR) for binding kinetics.
  • Structural biology : Cryo-EM or molecular docking simulations to map binding sites.
  • Isotopic labeling : ¹³C/¹⁵N-labeled this compound for tracking metabolic pathways via LC-MS .

Q. What are the challenges in isolating this compound from natural sources, and how can contamination by analogs (e.g., Linckoside B) be mitigated?

Natural extraction faces challenges like low abundance and structural similarity to co-occurring analogs. Solutions include:

  • Multi-step chromatography (e.g., reverse-phase HPLC coupled with ion exchange).
  • Spectral deconvolution software to differentiate overlapping NMR peaks.
  • Genetic profiling of source organisms to identify biosynthetic gene clusters guiding extraction .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in this compound’s stability under different storage conditions?

Conduct accelerated stability studies:

  • Store samples at varying temperatures (-80°C to 25°C) and humidity levels.
  • Monitor degradation via LC-MS at intervals (0, 1, 3, 6 months).
  • Use Arrhenius equation modeling to predict shelf-life .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Apply non-linear regression models (e.g., sigmoidal dose-response curves) with tools like GraphPad Prism. For heterogeneous data, mixed-effects models or Bayesian hierarchical modeling account for intra- and inter-experimental variability .

Q. How can semi-synthetic modifications of this compound improve its pharmacokinetic properties, and what in silico tools guide rational design?

Use software like Schrödinger Suite or AutoDock for predicting ADMET properties. Key modifications include:

  • Glycosylation to enhance solubility.
  • Lipophilic ester prodrugs for improved bioavailability.
    Validate predictions with in vitro permeability (Caco-2 assays) and microsomal stability tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.